

(1,4-Dimethylpiperazin-2-yl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1,4-Dimethylpiperazin-2-yl)methanol

Cat. No.: B083711

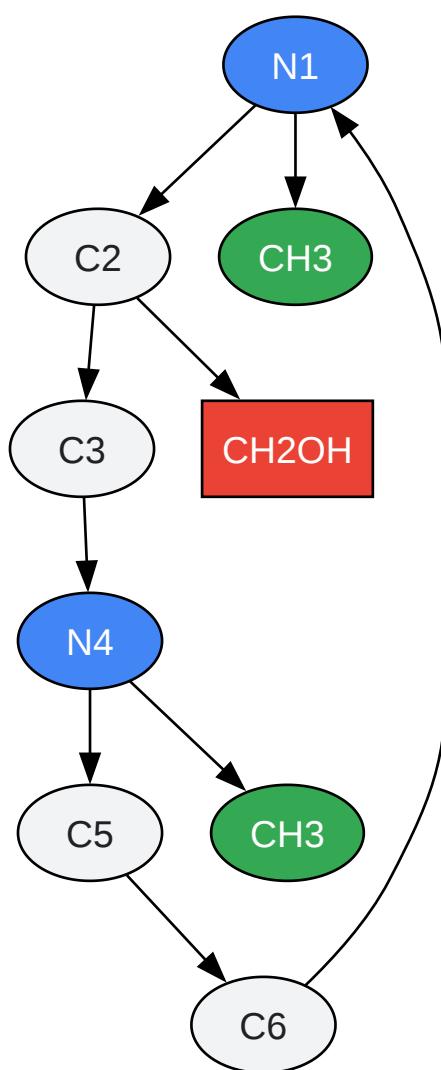
[Get Quote](#)

An In-depth Technical Guide to (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol, identified by CAS Number 14675-44-6, is a heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups and a hydroxymethyl group.^{[1][2]} Its unique structural arrangement makes it a valuable building block and intermediate in organic synthesis.^[1] This compound is particularly significant in the development of novel pharmaceutical agents and advanced materials, where its distinct functional groups can be leveraged to construct more complex molecular architectures.^[1] This guide provides a comprehensive overview of its chemical structure, properties, and its role in synthetic applications.


Chemical Structure and Nomenclature

The proper identification and naming of a chemical compound are crucial for scientific communication. The structural and naming details for (1,4-Dimethylpiperazin-2-yl)methanol are outlined below.

- IUPAC Name: (1,4-Dimethylpiperazin-2-yl)methanol

- Synonyms: 1,4-Dimethylpiperazine-2-methanol, 1,4-Dimethyl-2-(hydroxymethyl)piperazine[2][3]
- Molecular Formula: C₇H₁₆N₂O[2][3]
- CAS Number: 14675-44-6[2][4]

Below is a diagram illustrating the atomic connectivity of the molecule.

[Click to download full resolution via product page](#)

Caption: Atomic connectivity in **(1,4-Dimethylpiperazin-2-yl)methanol**.

Physicochemical Properties

A summary of the key physical and chemical properties of **(1,4-Dimethylpiperazin-2-yl)methanol** is presented in the table below. This data is essential for designing experiments, understanding its behavior in different solvents, and for safety assessments.

Property	Value	Reference(s)
Molecular Weight	144.22 g/mol	[2][5]
Appearance	Yellow liquid	[2][3]
Boiling Point	110-112 °C (at 13 mmHg) 195.6 °C (at 760 mmHg)	[2][6]
Density	0.98 g/cm ³	[6]
Refractive Index	1.472	[6]
Flash Point	70.3 °C	[6]
MDL Number	MFCD00174342	[2][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol** are not extensively published in readily available literature, a generalized synthetic workflow can be proposed based on standard organic chemistry principles for constructing substituted piperazines. The following diagram illustrates a logical retrosynthetic approach and a potential forward synthesis workflow.

Generalized Synthesis Workflow

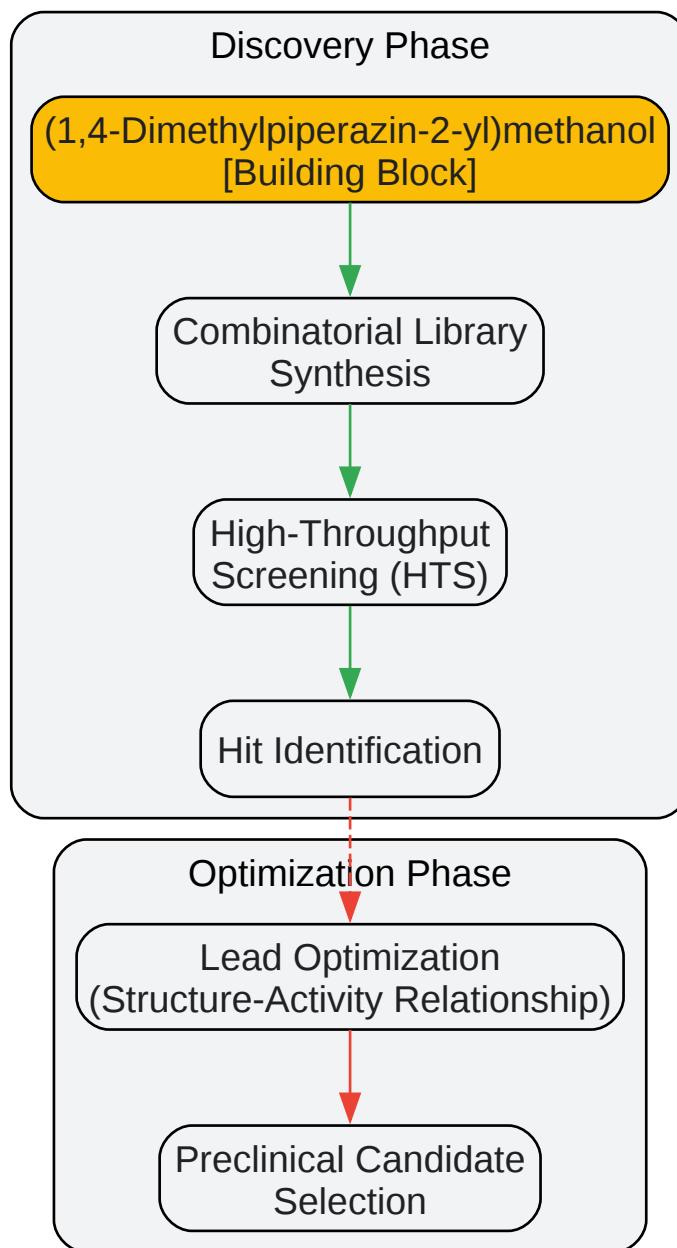
The synthesis of asymmetrically substituted piperazines like **(1,4-Dimethylpiperazin-2-yl)methanol** often involves a multi-step process. This typically includes the formation of the piperazine core, followed by sequential N-alkylation and functionalization at a carbon atom.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol**.

Methodology for a Key Step: Reductive Amination (Hypothetical)

A common method for N-methylation is reductive amination. The following provides a generalized protocol for this type of transformation.


- Reaction Setup: To a solution of a piperazine precursor (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add the carbonyl compound (e.g., formaldehyde, 2.2 eq.).
- pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid.
- Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) portion-wise at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Workup and Isolation: Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO_3). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the N-methylated piperazine.

Applications in Drug Discovery and Development

(1,4-Dimethylpiperazin-2-yl)methanol serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers a three-dimensional structure and multiple points

for further modification, making it an attractive starting point for creating libraries of novel compounds for screening.

The logical workflow from a building block to a potential drug candidate is illustrated below.

[Click to download full resolution via product page](#)

Caption: Role of **(1,4-Dimethylpiperazin-2-yl)methanol** in a drug discovery workflow.

Safety and Handling

(1,4-Dimethylpiperazin-2-yl)methanol is classified as an irritant.[\[2\]](#)[\[5\]](#) Standard laboratory safety precautions should be followed when handling this chemical.

- Hazard Codes: Xi (Irritant)[\[2\]](#)[\[3\]](#)
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin), R41 (Risk of serious damage to eyes).[\[2\]](#)[\[3\]](#)
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection).[\[2\]](#)[\[3\]](#)
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com](#) [[nbinno.com](#)]
- 2. [\(1,4-DIMETHYL-2-PIPERAZINYL\)METHANOL | 14675-44-6](#) [[chemicalbook.com](#)]
- 3. [14675-44-6 CAS MSDS \(\(1,4-DIMETHYL-2-PIPERAZINYL\)METHANOL\) Melting Point Boiling Point Density CAS Chemical Properties](#) [[chemicalbook.com](#)]
- 4. [14675-44-6 | MFCD00174342 | \(1,4-Dimethyl-piperazin-2-yl\)-methanol | acints](#) [[acints.com](#)]
- 5. [matrixscientific.com](#) [[matrixscientific.com](#)]

- 6. Chine (1,4-dimÃ©thylpipÃ©razin-2-yl) mÃ©thanol CAS: 14675-44-6 fabricants -
Ã©chantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 7. (1,4-DIMETHYL-2-PIPERAZINYLMETHANOL - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [(1,4-Dimethylpiperazin-2-yl)methanol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083711#1-4-dimethylpiperazin-2-yl-methanol-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com